molecular formula C10H17N3O2 B2430501 1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034262-36-5

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea

Cat. No. B2430501
M. Wt: 211.265
InChI Key: FBPFPSWTFNIZPZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Molecular Devices and Complexation

One study discusses the complexation of stilbene derivatives with cyclodextrins, which could be related to the broader family of compounds including urea derivatives. Such complexes have potential applications in creating molecular devices due to their photoisomerization properties. This research underscores the utility of urea-linked cyclodextrins in molecular assemblies and devices, highlighting the potential for innovative applications in nanotechnology and materials science (J. Lock et al., 2004).

Synthesis and Crystallographic Studies

The synthesis and structural analysis of compounds closely related to "1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea" offer insights into the design of new materials and pharmaceuticals. For example, the synthesis of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine and its crystallographic study provide valuable information for the development of compounds with specific molecular architectures (Ö. Çelik et al., 2007).

Green Chemistry and Synthesis Alternatives

Research on ureas synthesized through phosgene substitutes emphasizes the shift towards safer, more environmentally friendly synthetic methods. This aligns with the broader interest in developing sustainable chemical processes, particularly for compounds with widespread applications in various industries (F. Bigi et al., 2000).

Metabolism and Environmental Impact

Studies on the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans highlight the importance of understanding the environmental and biological impact of chemical substances. This research can inform safety protocols and environmental guidelines for the handling and disposal of chemical compounds (J. W. Daniel et al., 1968).

CO2 and N2O Fixation

Investigations into CO2 and N2O fixation by sterically demanding N-heterocyclic carbenes (NHC) and NHC/borane systems reveal potential applications in capturing and utilizing greenhouse gases. This research is particularly relevant to efforts to mitigate climate change through chemical means (Eileen Theuergarten et al., 2014).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


I hope this general approach is helpful, and I encourage you to consult with a chemistry professional for more specific information.


properties

IUPAC Name

1-tert-butyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7-8(6-12-15-7)5-11-9(14)13-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFPSWTFNIZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea

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